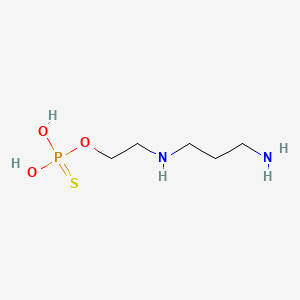

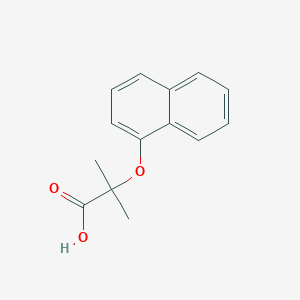

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phosphorothioic acid derivatives involves efficient methodologies that have been developed over the years. One such method is the oxathiaphospholane approach, which is highly efficient for synthesizing N- and O-phosphorothioylated amino acids. This method involves the preparation of N- and O-(2-Thiono-1,3,2-oxathiaphospholanyl)amino acid methyl esters in high yields through the reaction of amino acid methyl esters with 2-chloro-1,3,2-oxathiaphospholane in the presence of elemental sulfur and pyridine (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).

Molecular Structure Analysis

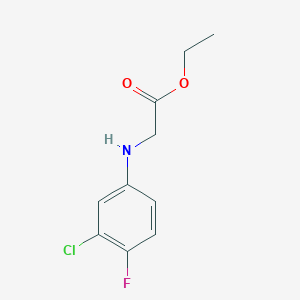

The molecular structure of phosphorothioic acid esters is characterized by the presence of phosphorothioate groups, which significantly influence their chemical behavior and reactivity. The molecular structure and the associated functional groups play a crucial role in the compound's chemical reactions and properties.

Chemical Reactions and Properties

Phosphorothioic acid esters undergo various chemical reactions, including hydrolysis. The hydrolysis reaction of S-2-(3-aminopropylamino)ethylphosphorothioate, for instance, has been studied under different conditions, revealing insights into its reaction mechanisms and the formation of products such as inorganic phosphate and free sulfhydryl groups (Risley, Van Etten, Shaw, & Bonner, 1986).

科学的研究の応用

1. Synthesis and Characterization in Organic Chemistry

- Phosphorothioic acid and its derivatives are used in the synthesis of various organic compounds. For instance, the oxathiaphospholane methodology was employed for the efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting the versatility of phosphorothioic acid in organic synthesis (Baraniak et al., 2002).

2. Comparative Studies in Biochemistry

- Phosphorothioic acid esters are used in comparative studies with phosphate esters. Research has investigated the thermodynamics and hydrolysis reactions of phosphorothioate and phosphate esters, providing insights into the chemical behavior and the influence of sulfur substitution on the reaction rates (Purcell & Hengge, 2005).

3. Development of Radioprotective Agents

- Phosphorothioic acid derivatives have been utilized in the synthesis of polymer complexes with radioprotective agents. These complexes are designed for radiation cancer treatment, demonstrating the potential of phosphorothioic acid in developing therapeutic agents (Troev et al., 2007).

4. Bone Tissue Engineering

- In bone tissue engineering, biodegradable polyphosphazenes with amino acid ester side groups, which include derivatives of phosphorothioic acid, have been explored. These materials exhibit good osteoblast cell adhesion and proliferation, indicating their suitability for orthopedic applications (Nukavarapu et al., 2008).

5. Development of Ion-selective Membrane Electrodes

- Phosphorothioic acid derivatives, specifically O,O,O-trialkyl phosphorothioates, have been used as ionophores for silver ion-selective membrane electrodes, demonstrating their application in analytical chemistry for ion detection and measurement (Xu & Katsu, 2001).

作用機序

Target of Action

The primary target of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, also known as Amifostine , is normal cells, particularly those that could be affected by the toxic effects of cancer chemotherapy and radiation treatment .

Mode of Action

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to protect healthy tissues by scavenging free radicals .

Biochemical Pathways

The biochemical pathway primarily involved is the detoxification of reactive oxygen species. The active thiol metabolite of Amifostine can donate hydrogen atoms to free radicals, neutralizing them and preventing them from damaging cellular components .

Pharmacokinetics

The bioavailability of Amifostine and its metabolites is a complex process. It is known that the drug can be detected in plasma , indicating that it is absorbed and distributed in the body.

Result of Action

The primary result of Amifostine action is the protection of normal cells from the toxic effects of chemotherapy and radiation treatment . This can help to reduce the side effects of these treatments and improve the quality of life for patients undergoing cancer therapy .

Action Environment

The action of Amifostine can be influenced by various environmental factors. For example, the activity of alkaline phosphatase, which is needed to activate Amifostine, can vary in different tissues and under different physiological conditions . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of Amifostine .

特性

IUPAC Name |

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFQSGPBTMOXCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCOP(=S)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194395 |

Source

|

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

CAS RN |

41510-53-6 |

Source

|

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)